molecular formula C7H7ClN2O2 B15018480 methyl N-(5-chloropyridin-2-yl)carbamate

methyl N-(5-chloropyridin-2-yl)carbamate

Cat. No.: B15018480
M. Wt: 186.59 g/mol
InChI Key: IAAYBQPCESERMR-UHFFFAOYSA-N
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Description

Methyl N-(5-chloropyridin-2-yl)carbamate: is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of carbamic acid and contains a pyridine ring substituted with a chlorine atom at the 5-position and a carbamate group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    One-Pot Reaction: A common method involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere.

    Carbamoylation: Another method involves the use of N-substituted carbamoyl chlorides formed in situ and subsequently reacted with substituted phenols.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl N-(5-chloropyridin-2-yl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents using nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways: Methyl N-(5-chloropyridin-2-yl)carbamate exerts its effects by interacting with specific molecular targets and pathways. The compound’s mechanism of action involves the inhibition of enzymes or receptors that play a crucial role in biological processes. For example, it may inhibit collagen prolyl 4-hydroxylases, leading to reduced collagen synthesis and anti-fibrotic effects .

Comparison with Similar Compounds

Uniqueness: Methyl N-(5-chloropyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

methyl N-(5-chloropyridin-2-yl)carbamate

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,1H3,(H,9,10,11)

InChI Key

IAAYBQPCESERMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC=C(C=C1)Cl

Origin of Product

United States

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